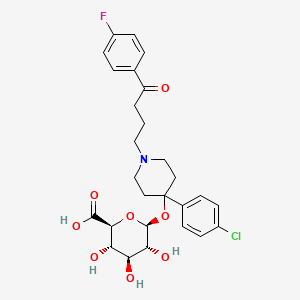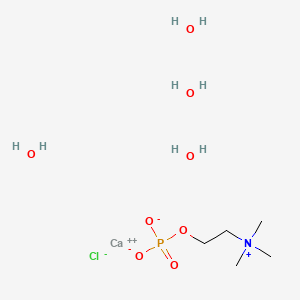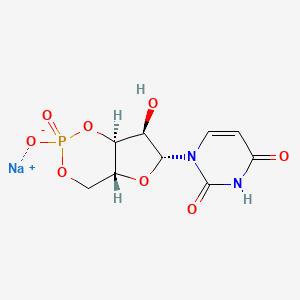![molecular formula C₁₈H₂₀FN₅O₅ B1147182 2-[2-(4-Fluorophenyl)ethoxy]adenosine CAS No. 131865-85-5](/img/structure/B1147182.png)
2-[2-(4-Fluorophenyl)ethoxy]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adenosine derivatives, such as 2-[2-(4-Fluorophenyl)ethoxy]adenosine, often involves the introduction of protective groups to adenosine's hydroxyl group, enabling further chemical modifications. For instance, the 4-methoxybenzyl group has been used as a new protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides through a phosphotriester approach (Takaku & Kamaike, 1982). Additionally, the synthesis of base-protected adenosine derivatives for oligoribonucleotide assembly demonstrates the complexity and versatility of adenosine chemistry (Beijer et al., 1990).
Molecular Structure Analysis
The molecular structure of adenosine derivatives is crucial for their biological activity and interaction with biological molecules. For instance, the introduction of fluorine atoms into adenosine analogs can significantly alter their properties and interactions. The structural analysis of such compounds often involves advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate their detailed molecular architecture.
Chemical Reactions and Properties
Adenosine derivatives can undergo various chemical reactions, including halogenation, alkylation, and acylation, to modify their structure and enhance their biological activity. The reactivity of the hydroxyl, amino, and halogen groups within the molecule plays a vital role in these chemical transformations. For example, the synthesis of 5'-N-(2-[18F]fluoroethyl)-carboxamidoadenosine demonstrates the incorporation of fluorine-18 for PET imaging applications, highlighting the compound's versatility in chemical modifications (Lehel et al., 2000).
Applications De Recherche Scientifique
Oligoribonucleotide Synthesis : The 4-methoxybenzyl group, related to the structure of 2-[2-(4-Fluorophenyl)ethoxy]adenosine, has been used in the synthesis of oligoribonucleotides. This method involves direct introduction to the 2′-hydroxyl group of adenosine and has proven successful in oligoribonucleotide synthesis via the phosphotriester approach (Takaku & Kamaike, 1982).
Fluorescence Probe in DNA Studies : 2-Aminopurine, an analogue of adenine and structurally similar to 2-[2-(4-Fluorophenyl)ethoxy]adenosine, has been widely used as a fluorescence probe to study protein-induced local conformational changes in DNA. It demonstrates changes in quantum yield and emission decay lifetime sensitive to base sequence, temperature, and helix conformation (Rachofsky, Osman, & Ross, 2001).
Antitumor Agent Synthesis : A chemical compound structurally related to 2-[2-(4-Fluorophenyl)ethoxy]adenosine, known as S14161, was identified as a phosphoinositide 3-kinase (PI3K) inhibitor and has been involved in the synthesis of novel antitumor agents (Yin et al., 2013).
Carbohydrate Chemistry : In carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, related to the structure of 2-[2-(4-Fluorophenyl)ethoxy]adenosine, has been used for hydroxyl group protection. This method is significant for the synthesis of complex carbohydrate molecules (Spjut, Qian, & Elofsson, 2010).
PET Imaging Agents : Analogues of adenosine, including those structurally related to 2-[2-(4-Fluorophenyl)ethoxy]adenosine, have been synthesized as potential PET imaging agents. These include compounds like 2′-deoxy-2′-[18F]fluoro-9-β-D-arabinofuranosyladenine, highlighting their significance in diagnostic imaging (Alauddin, Fissekis, & Conti, 2003).
RNA Ligase Reaction : Adenosine analogs, including structures similar to 2-[2-(4-Fluorophenyl)ethoxy]adenosine, have been used in RNA ligase reactions to elongate oligonucleotide chains. This application is critical for nucleic acid research and biotechnological applications (Ohtsuka et al., 1980).
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSIJUIBOTFHQ-LSCFUAHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Fluorophenyl)ethoxy]adenosine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

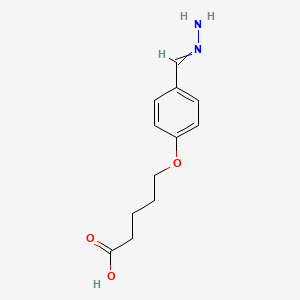
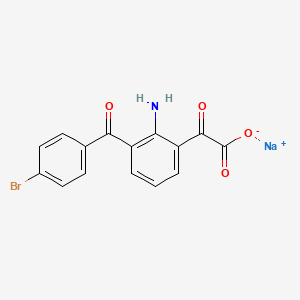

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)
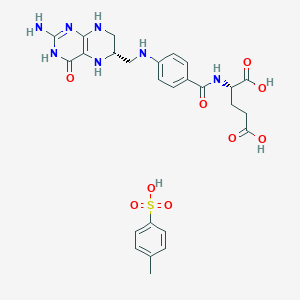
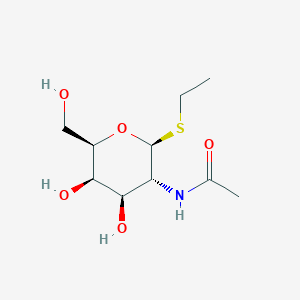
![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)
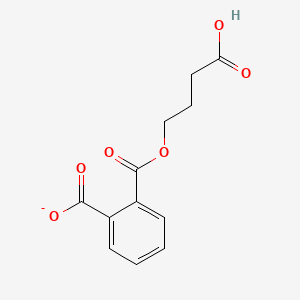
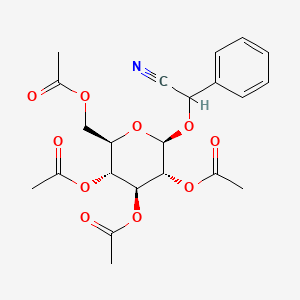
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
